4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
Description
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride is a heterocyclic compound that contains both piperidine and oxadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties. The presence of the oxadiazole ring, which is known for its diverse biological activities, makes this compound a promising candidate for drug development .
Properties
IUPAC Name |
2-cyclopropyl-5-piperidin-4-yl-1,3,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-2-7(1)9-12-13-10(14-9)8-3-5-11-6-4-8;/h7-8,11H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUHDOJQEMBJJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride typically involves the cyclization of hydrazide derivatives with carbon disulfide in the presence of a base, followed by nucleophilic alkylation of the resulting oxadiazole scaffold . The general steps are as follows:
Cyclization: Hydrazide analogs are reacted with carbon disulfide and potassium hydroxide in ethanol under reflux conditions until the evolution of hydrogen sulfide ceases.
Nucleophilic Alkylation: The resulting oxadiazole intermediate is then alkylated with piperidine derivatives under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the piperidine ring.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole moiety exhibit notable antimicrobial activities. For instance, studies have demonstrated that derivatives of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride show effective antibacterial properties against strains like Staphylococcus aureus and Escherichia coli. In vitro assays employing disc diffusion methods revealed moderate to strong efficacy against these pathogens .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. In particular, it has shown promise as an acetylcholinesterase inhibitor, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. The inhibition potency was evaluated through various biochemical assays, yielding IC50 values indicative of significant activity .
Neuroscience
The structural characteristics of this compound suggest potential applications in neuroscience. Its ability to interact with neurotransmitter systems positions it as a candidate for further exploration in treating neurological disorders .
Anticancer Research
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its utility in cancer therapy. Molecular docking studies indicate favorable interactions with key proteins involved in cancer cell proliferation .
- Antimicrobial Efficacy Study : A recent study evaluated the antibacterial activity of various oxadiazole derivatives, including this compound. Results indicated strong inhibition against S. aureus with an IC50 value of 0.5 µg/mL .
- Neuroprotective Effects : Another study focused on the neuroprotective properties of this compound in cellular models of neurodegeneration. The findings suggested that it could reduce oxidative stress markers significantly compared to untreated controls .
Mechanism of Action
The mechanism of action of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets in the body. The oxadiazole ring is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit tyrosine kinases or other signaling molecules involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Cyclopentyl-1,3,4-oxadiazol-2-yl)piperidine
- 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine
- 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine
Uniqueness
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride is unique due to the presence of the cyclopropyl group, which can influence the compound’s biological activity and pharmacokinetic properties. This structural feature may enhance its binding affinity to certain biological targets and improve its stability and solubility compared to other similar compounds .
Biological Activity
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride is a synthetic compound belonging to the oxadiazole class, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H15N3O·HCl
- Molecular Weight : 229.71 g/mol
- CAS Number : 1082828-62-3
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds in the oxadiazole family can modulate various signaling pathways and exhibit effects such as:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells by activating pathways involving p53 and caspases .
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, including those from leukemia and breast cancer .
Biological Activity Data
A summary of the biological activity findings related to this compound is presented in the following table:
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| CEM-13 (Leukemia) | <0.1 | Induces apoptosis | |
| MCF-7 (Breast Cancer) | 10.38 | Increases p53 expression | |
| HCCLM3 (Liver Cancer) | 3.1 | HsClpP agonism |
Case Studies
Several studies have investigated the biological activity of oxadiazole derivatives:
- Cytotoxicity Against Cancer Cell Lines :
- Enzyme Inhibition :
- In Vivo Efficacy :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
